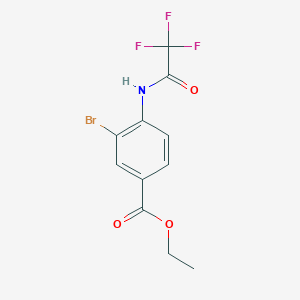

Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate is an organic compound with the molecular formula C11H9BrF3NO3 It is a derivative of benzoic acid, featuring a bromine atom, a trifluoroacetamido group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate typically involves multiple steps:

Trifluoroacetylation: The addition of a trifluoroacetamido group.

Esterification: The formation of the ethyl ester group.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The trifluoroacetamido group can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions include substituted benzoic acid derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The bromine and trifluoroacetamido groups can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-bromo-4-fluorobenzoate: Similar structure but with a fluorine atom instead of the trifluoroacetamido group.

Ethyl 3-bromo-4-nitrobenzoate: Contains a nitro group instead of the trifluoroacetamido group.

Ethyl 3-bromo-4-aminobenzoate: Features an amino group in place of the trifluoroacetamido group.

Uniqueness

Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .

Biological Activity

Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoroacetamido group attached to a benzoate structure. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their pharmacokinetic properties and binding affinity to biological targets .

1. Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.16 µM against cancer cell lines, indicating potent inhibitory effects on cell proliferation . The mechanism of action often involves interference with DNA synthesis and apoptosis induction in cancer cells.

2. Anti-Cholinesterase Activity

The compound's structural analogs have been evaluated for their ability to inhibit cholinesterase enzymes (AChE and BChE), which are crucial for neurotransmitter regulation. Some derivatives showed promising IC50 values ranging from 0.10 to 5.10 µM against these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Mechanistic Studies

Mechanistic studies have indicated that the presence of the trifluoroacetamido group enhances the interaction of the compound with target proteins. Molecular docking studies suggest strong binding affinities due to favorable interactions with active sites on enzymes such as AChE .

Case Study 1: Anticancer Screening

In a recent screening of a drug library involving multicellular spheroids, this compound was identified as a candidate with significant anticancer activity. The study revealed that it induced apoptosis in cancer cells through caspase activation and reduced TNF-α levels significantly .

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that compounds with similar structures effectively reduced tumor sizes in mouse models when administered at specific dosages over a defined period. The pharmacokinetics indicated that these compounds could achieve therapeutic concentrations in relevant tissues without significant toxicity .

Data Tables

Properties

Molecular Formula |

C11H9BrF3NO3 |

|---|---|

Molecular Weight |

340.09 g/mol |

IUPAC Name |

ethyl 3-bromo-4-[(2,2,2-trifluoroacetyl)amino]benzoate |

InChI |

InChI=1S/C11H9BrF3NO3/c1-2-19-9(17)6-3-4-8(7(12)5-6)16-10(18)11(13,14)15/h3-5H,2H2,1H3,(H,16,18) |

InChI Key |

MENIKXVBLBPVKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.